1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine
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Overview
Description
1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine typically involves a multi-step process starting from commercially available 2-phenylindole. The synthetic route includes:
Indolizine Formation: The methylated product undergoes further reactions to form the indolizine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against leukemia cell lines.
Biological Studies: It is used in studies exploring the biological activities of indolizine derivatives, including antiviral, anti-inflammatory, and antimicrobial properties.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylindolizine: A simpler analog with similar biological activities.
2-Phenylindole: The starting material for the synthesis of the target compound.
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan, which share the indole core structure.
Uniqueness
1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine is unique due to its dual indolizine structure, which imparts distinct chemical and biological properties. This structural complexity enhances its potential as a therapeutic agent and a valuable tool in scientific research .
Properties
CAS No. |
90995-65-6 |
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Molecular Formula |
C31H26N2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine |
InChI |
InChI=1S/C31H26N2/c1-22-27-17-9-12-20-33(27)29(30(22)24-13-5-3-6-14-24)21-26-28-18-10-11-19-32(28)23(2)31(26)25-15-7-4-8-16-25/h3-20H,21H2,1-2H3 |
InChI Key |
OYDCNLVYRCHFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CC4=C5C=CC=CN5C(=C4C6=CC=CC=C6)C |
Origin of Product |
United States |
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